molecular formula C6H13NO4 B1234623 Pneumosamine

Pneumosamine

Cat. No.: B1234623
M. Wt: 163.17 g/mol
InChI Key: NTBYIQWZAVDRHA-ARQDHWQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pneumosamine, systematically known as 2-acetamido-2,6-dideoxy-L-talose (L-PneNAc), is a rare deoxy amino sugar and a dideoxyhexose derivative with the molecular formula C6H13NO4 and a molecular weight of 163.17 g/mol . It was first characterized in 1962 as a component of the Streptococcus pneumoniae Type V capsular polysaccharide . Unlike common monosaccharides, this compound is found in specific biological sources, primarily as a structural component of the capsular polysaccharides (CPS) and other cell surface glycans in various bacteria, including S. pneumoniae serotype 5 and Plesiomonas shigelloides . The CPS is a critical virulence factor that protects pathogenic bacteria from the host's immune system, and the presence of this compound in these structures is essential for bacterial antigenicity and antibody recognition . This rare sugar is a significant subject of advanced glycoscience research, particularly in the development of synthetic glycoconjugate vaccines . Research has demonstrated that synthetic oligosaccharide analogs of bacterial capsules containing this compound can induce protective and long-lasting immune responses in animal models, in some cases superior to those elicited by components of existing commercial vaccines . The chemical synthesis of rare amino sugars like this compound presents considerable challenges due to the need for precise stereochemical control, making it an attractive building block for synthetic chemistry and the study of structure-function relationships in bacterial glycans . Consequently, this compound serves as a critical research tool for probing bacterial glycobiology, designing novel glycosylation-based strategies to combat pathogenic infections, and developing new diagnostic methods for monitoring vaccination efficiency .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-amino-3,4,5-trihydroxyhexanal

InChI

InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4-,5+,6-/m1/s1

InChI Key

NTBYIQWZAVDRHA-ARQDHWQXSA-N

SMILES

CC(C(C(C(C=O)N)O)O)O

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@@H](C=O)N)O)O)O

Canonical SMILES

CC(C(C(C(C=O)N)O)O)O

Origin of Product

United States

Pneumosamine: a Subject of Advanced Glycoscience Research

Contextualization of Pneumosamine within Rare Amino Sugar Chemistry

This compound, chemically known as 2-acetamido-2,6-dideoxy-L-talose (L-PneNAc), is classified as a rare deoxy amino sugar. nih.govglycoscience.ru Unlike common monosaccharides that are abundant in nature, rare sugars like this compound are found in limited, specific biological sources, primarily as components of bacterial cell surface glycans. nih.govrsc.org The rarity of these sugars in host organisms makes them attractive targets for the development of specific therapeutics and vaccines. nih.gov

The chemical synthesis of rare amino sugars, including this compound, presents considerable challenges to organic chemists. acs.orgnih.gov These challenges stem from the need for precise stereochemical control to install multiple chiral centers and the requirement for orthogonally protected building blocks for their assembly into complex oligosaccharides. acs.orgnih.govnih.gov Researchers have developed various chemical and enzymatic methods, such as epimerization, deoxygenation, and chain elongation, to synthesize these complex molecules. rsc.org The successful synthesis of this compound and other rare sugars is a critical step in advancing our understanding of their biological functions and harnessing their potential in medicine. rsc.orgacs.org

Significance of this compound in Bacterial Glycobiology

This compound is a key structural component of the capsular polysaccharides (CPS) of several bacterial species, most notably Streptococcus pneumoniae serotype 5 (ST-5). nih.govpnas.org The CPS is a major virulence factor for many pathogenic bacteria, protecting them from the host's immune system. mdpi.comfrontiersin.org

In the ST-5 CPS repeating unit, N-acetyl-L-pneumosamine is part of a complex pentasaccharide structure. nih.govpnas.org This structure also includes other rare sugars like 2-acetamido-2,6-dideoxy-D-xylo-hexos-4-ulose (Sugp). nih.govpnas.org The presence of this compound in the CPS is crucial for the antigenicity of the bacterium, meaning it is a key feature recognized by the immune system. pnas.org Studies have shown that the rare amino sugar L-PneuNAc is essential for antibody recognition and avidity. pnas.org

This compound has also been identified in the O-polysaccharide of other bacteria, such as Plesiomonas shigelloides strain 302-73, where it is part of an all-rare sugar-containing pentasaccharide. acs.orgnih.gov The biosynthesis of UDP-N-acetyl-L-pneumosamine, the activated precursor for its incorporation into polysaccharides, has been studied in bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. qmul.ac.ukqmul.ac.uknih.gov The enzymes involved in this pathway, such as UDP-2-acetamido-2,6-dideoxy-L-talose 2-epimerase, are subjects of ongoing research. qmul.ac.uk

Historical Perspective of this compound Research and Discovery

The discovery of this compound is intrinsically linked to the structural elucidation of the Streptococcus pneumoniae capsular polysaccharides. The bacterium itself was first identified in 1881. news-medical.net In 1923, it was discovered that the type-specific substance of S. pneumoniae was a polysaccharide, a finding that paved the way for polysaccharide-based vaccines. nih.gov

The specific structure of the S. pneumoniae serotype 5 (ST-5) repeating unit, which contains this compound, was assigned in 1985. nih.govpnas.orggoogle.com This was achieved through techniques like NMR spectroscopy and methylation analysis. glycoscience.ru The name "this compound" itself is derived from its association with pneumococcus, the common name for Streptococcus pneumoniae. The initial classification of ST-5 occurred much earlier, in 1929. pnas.org Early research highlighted the lability of the ST-5 CPS, particularly due to the presence of the keto-sugar Sugp, which complicated the development of effective vaccines. glycoscience.ru

The realization that polysaccharides alone were not effective in infants led to the development of conjugate vaccines in the 1970s, where the polysaccharide is linked to a carrier protein. nih.govacs.org This historical context underscores the importance of understanding the detailed chemical structure of bacterial polysaccharides, including their rare sugar components like this compound, to design effective vaccines.

Current Research Landscape and Emerging Themes in this compound Studies

Current research on this compound is largely driven by its potential in the development of synthetic and semi-synthetic glycoconjugate vaccines. acs.orgpnas.orgnih.gov A major theme is the total chemical synthesis of the oligosaccharide repeating units of bacterial capsules containing this compound. nih.govacs.orgnih.gov These synthetic antigens offer a way to overcome the problems associated with isolating and purifying labile natural polysaccharides, such as the degradation of the Sugp component in the ST-5 CPS. pnas.orgmdpi.compnas.org

Researchers are actively exploring how modifications to the natural CPS structure, including the stabilization of labile groups, affect immunogenicity. pnas.org Synthetic oligosaccharide analogs of the ST-5 CPS, containing this compound, have been shown to induce protective and long-lasting immune responses in animal models, in some cases superior to those elicited by components of existing commercial vaccines. pnas.org

Another emerging area is the detailed investigation of the biosynthetic pathways that produce this compound and other rare sugars. nih.govresearchgate.netasm.org Understanding these enzymatic pathways could open up chemoenzymatic approaches for the synthesis of these complex molecules. Furthermore, the discovery of this compound and its associated biosynthetic genes in commensal streptococci suggests a broader distribution of these rare sugars and has implications for understanding natural immunity to pneumococcal infections. frontiersin.org The use of synthetic glycans containing this compound on microarrays is also a valuable tool for studying glycan-protein interactions and for identifying protective glycan epitopes. frontiersin.org

Biosynthesis and Enzymology of Pneumosamine and Its Nucleotide Derivatives

Precursor Utilization in Pneumosamine Biosynthesis

The synthesis of this compound and other related 2-acetamido-2,6-dideoxy-L-hexoses commences from a widely available precursor in bacterial cells.

UDP-D-N-acetylglucosamine as a Common Precursor for 2-acetamido-2,6-dideoxy-L-hexoses

The biosynthetic pathway for this compound, along with other 2-acetamido-2,6-dideoxy-L-hexoses like fucosamine, quinovosamine, and rhamnosamine, initiates with the nucleotide sugar UDP-D-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov This compound serves as the universal starting point for the synthesis of these specialized sugars in both Gram-positive and Gram-negative bacteria. nih.govnih.gov The utilization of UDP-GlcNAc distinguishes this pathway from the synthesis of 6-deoxy-L-hexoses, which typically start from dTDP-D-glucose or GDP-D-mannose. nih.govnih.gov

Intermediates in the Biosynthetic Pathway (e.g., UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose)

The conversion of UDP-GlcNAc to the final this compound nucleotide derivative involves the formation of key intermediate compounds. One such crucial intermediate is UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose. nih.govnih.goveragene.com This intermediate is generated through a series of enzymatic modifications of the initial precursor. nih.govnih.gov In some bacterial systems, another intermediate, UDP-2-acetamido-2,6-dideoxy-β-L-arabino-4-hexulose, is formed, which is subsequently converted to UDP-N-acetyl-L-pneumosamine. researchgate.net

Enzymatic Cascade Mechanisms in this compound Formation

A cascade of enzymatic reactions, often carried out by multifunctional enzymes, is responsible for the transformation of UDP-GlcNAc into UDP-pneumosamine.

Multi-functional Enzyme Activities (e.g., WbvB from Vibrio cholerae)

In organisms like Vibrio cholerae, a single enzyme, WbvB, exhibits multiple catalytic functions that are essential for the early steps of the pathway. nih.govnih.gov This enzyme is a prime example of the efficiency of bacterial biosynthetic pathways, where multiple reaction steps are catalyzed by a single protein.

The enzyme WbvB catalyzes both the dehydration and epimerization of the UDP-GlcNAc substrate. nih.govnih.gov Specifically, it carries out dehydration at the C-4 and C-6 positions and epimerization at the C-5 and C-3 positions of the sugar ring. nih.govnih.gov This series of reactions leads to the formation of the key intermediate, UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose. nih.govnih.gov In other bacteria, such as Staphylococcus aureus, the homologous enzyme Cap5E performs a similar function, catalyzing 4,6-dehydration and 3,5-epimerization of UDP-GlcNAc. asm.org

Reductase Function (e.g., WbvR, WbjC, Cap5F)

Following the formation of the keto-intermediate, a reductase enzyme is required to complete the synthesis of the final this compound derivative.

The intermediate UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose is acted upon by a C-4 reductase. nih.govnih.gov In Vibrio cholerae serotype O37, this function is carried out by the enzyme WbvR, which stereospecifically reduces the keto group at C-4 to yield UDP-2-acetamido-L-rhamnose. nih.gov In other pathways leading to this compound, such as in the biosynthesis of UDP-N-acetyl-L-fucosamine, the enzyme WbjC (from Pseudomonas aeruginosa) or its homolog Cap5F (from Staphylococcus aureus) catalyzes the reduction of the C-4 keto group of the intermediate UDP-2-acetamido-2,6-dideoxy-β-L-arabino-4-hexulose to produce UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc), the talo-configured precursor to fucosamine. researchgate.netresearchgate.net Further studies have clarified that enzymes like WbjC and Cap5F are bifunctional, catalyzing both C-3 epimerization and C-4 reduction to form UDP-N-acetyl-L-pneumosamine. researchgate.net

EnzymeOrganismFunctionSubstrateProduct
WbvB Vibrio choleraeDehydration (C-4, C-6), Epimerization (C-3, C-5)UDP-D-N-acetylglucosamineUDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose
WbvR Vibrio choleraeC-4 ReductaseUDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexuloseUDP-2-acetamido-L-rhamnose
WbjC Pseudomonas aeruginosaC-3 Epimerase, C-4 ReductaseUDP-2-acetamido-2,6-dideoxy-β-L-arabino-4-hexuloseUDP-N-acetyl-L-pneumosamine
Cap5F Staphylococcus aureusC-4 ReductaseUDP-2-acetamido-2,6-dideoxy-β-L-lyxo-4-hexuloseUDP-2-acetamido-2,6-dideoxy-L-talose
Stereospecific Reduction Mechanisms

The formation of UDP-L-PneNAc involves a critical reduction step that is highly stereospecific. In organisms like Pseudomonas aeruginosa and Staphylococcus aureus, the biosynthesis of the C-2 epimer of this compound, UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc), proceeds via a UDP-L-PneNAc intermediate. nih.gov The pathway involves a bifunctional enzyme, WbjC (in P. aeruginosa) or its ortholog Cap5F (in S. aureus), which catalyzes both a C-3 epimerization and a subsequent C-4 reduction. nih.govresearchgate.net

Initial steps catalyzed by the enzyme WbjB/Cap5E convert UDP-D-GlcNAc into the intermediate UDP-2-acetamido-2,6-dideoxy-β-L-arabino-4-hexulose. researchgate.netenzyme-database.org Following this, the enzyme WbjC/Cap5F facilitates the reduction of this keto-sugar intermediate at the C-4 position. nih.govresearchgate.net This reduction is stereospecific and utilizes NAD(P)H as a cofactor, leading to the formation of UDP-2-acetamido-2,6-dideoxy-L-talose, another name for UDP-N-acetyl-L-pneumosamine. nih.govenzyme-database.org

In contrast, the biosynthesis of UDP-N-acetyl-L-quinovosamine (the gluco-configured isomer) in Vibrio cholerae serotype O37 utilizes a different C-4 reductase, WbvR. nih.govportlandpress.com This enzyme acts on the intermediate UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose to stereospecifically produce UDP-2-acetamido-L-rhamnose, highlighting how different reductases can lead to different stereochemical outcomes from a common precursor. nih.govportlandpress.com

EnzymeOrganismFunctionProduct
WbjC/Cap5F P. aeruginosa / S. aureusC-3 Epimerization & C-4 ReductionUDP-N-acetyl-L-pneumosamine
WbvR V. choleraeC-4 ReductionUDP-N-acetyl-L-rhamnose

Epimerase Function (e.g., WbvD, WbjD, Cap5G)

Epimerases are isomerase enzymes that catalyze the inversion of stereochemistry at a single asymmetric carbon atom in a substrate. prospecbio.comnih.gov In the context of this compound biosynthesis and its subsequent conversion, epimerases play a crucial role in determining the final structure of the sugar. Enzymes such as WbvD from Vibrio cholerae, WbjD from Pseudomonas aeruginosa, and Cap5G from Staphylococcus aureus are key 2-epimerases that act on UDP-activated 2-acetamido-2,6-dideoxy-L-hexoses. nih.govqmul.ac.uk These enzymes are highly specific and are integral to the pathways that produce diverse sugar components for bacterial surface polysaccharides like lipopolysaccharide (LPS) O-antigens and capsules. nih.govqmul.ac.ukasm.org

The function of these epimerases is to interconvert C-2 epimers. For instance, WbjD and its ortholog Cap5G specifically catalyze the conversion of UDP-N-acetyl-L-pneumosamine (which has a talo-configuration) into UDP-N-acetyl-L-fucosamine (which has a galacto-configuration). nih.govqmul.ac.uk Similarly, WbvD from V. cholerae O37 converts UDP-N-acetyl-L-rhamnose (manno-configuration) to UDP-N-acetyl-L-quinovose (gluco-configuration). nih.govportlandpress.com

C-2 Epimerization to Produce UDP-N-acetyl-L-fucosamine

The final step in the biosynthesis of UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc) in bacteria like P. aeruginosa and S. aureus is a C-2 epimerization reaction. nih.gov This reaction is catalyzed by the epimerase WbjD or its homolog Cap5G. qmul.ac.uk The substrate for this enzymatic conversion is UDP-N-acetyl-L-pneumosamine (UDP-L-PneNAc). nih.govqmul.ac.uk

The enzyme WbjD/Cap5G binds to UDP-L-PneNAc and facilitates the inversion of the stereocenter at the C-2 position of the hexose (B10828440) sugar. nih.govqmul.ac.uk This epimerization converts the talo-configuration of this compound to the galacto-configuration of fucosamine, yielding the final product, UDP-L-FucNAc. nih.gov This product is then available for glycosyltransferases to incorporate into the O-antigen of LPS in P. aeruginosa serotype O11 or the capsular polysaccharide in S. aureus type 5. nih.govebi.ac.uk The reaction is specific, and these enzymes have been shown to be essential for the production of their respective surface polysaccharides. asm.orgresearchgate.net

Reaction: UDP-N-acetyl-L-pneumosamine ⇌ UDP-N-acetyl-L-fucosamine qmul.ac.uk

Genetic Basis of this compound Biosynthesis

The enzymatic pathways for this compound biosynthesis are encoded by specific gene clusters within bacterial genomes. These clusters contain the necessary genes for dehydratases, reductases, and epimerases that collectively convert UDP-D-GlcNAc to UDP-L-PneNAc and its derivatives.

Identification of Gene Clusters in Bacteria (Pseudomonas aeruginosa, Staphylococcus aureus, Vibrio cholerae, Streptococcus pneumoniae)

The genes responsible for the biosynthesis of this compound and related 2-acetamido-2,6-dideoxy-L-hexoses are typically organized in discrete operons or gene clusters.

Pseudomonas aeruginosa : In serotype O11, the O-antigen biosynthesis gene cluster contains the wbj locus. nih.gov Specifically, the genes wbjB, wbjC, and wbjD encode the enzymes required to convert UDP-D-GlcNAc to UDP-L-FucNAc, via the UDP-L-PneNAc intermediate. nih.govebi.ac.uk These gene clusters are known for their diversity across different serotypes. frontiersin.orgnih.gov

Staphylococcus aureus : For the type 5 capsular polysaccharide, the cap5 gene cluster is responsible for precursor synthesis. asm.org The genes cap5E, cap5F, and cap5G are the orthologs of wbjB, wbjC, and wbjD, respectively, and perform the same enzymatic functions to produce UDP-L-FucNAc from UDP-D-GlcNAc. qmul.ac.ukresearchgate.net

Vibrio cholerae : Different serotypes of V. cholerae possess distinct O-antigen biosynthesis gene clusters, often referred to as wbe or wbv regions. plos.orgnih.gov In serotype O37, the wbv cluster, containing genes like wbvB and wbvR, directs the synthesis of UDP-N-acetyl-L-quinovosamine, a C-2 epimer of N-acetyl-L-rhamnosamine, indicating a related but divergent pathway. nih.govportlandpress.com

Streptococcus pneumoniae : The capsular polysaccharide synthesis (cps) loci are highly variable among pneumococcal serotypes. nih.gov In serotype 5, the cps5 locus contains genes designated fnlA, fnlB, and fnlC, which are involved in the synthesis of N-acetyl-L-fucosamine. plos.orgnih.gov Notably, N-acetyl-L-pneumosamine is an intermediate unique to the serotype 5 capsule biosynthesis pathway. nih.gov

Orthologous Enzymes and Pathway Divergence

The enzymes from P. aeruginosa (wbj cluster) and S. aureus (cap cluster) represent a highly conserved pathway. WbjB/Cap5E (dehydratase/epimerase), WbjC/Cap5F (reductase/epimerase), and WbjD/Cap5G (C-2 epimerase) are orthologous sets of enzymes that catalyze the conversion of UDP-D-GlcNAc to UDP-L-FucNAc through the UDP-L-PneNAc intermediate. nih.govqmul.ac.uk

In contrast, the pathway in Vibrio cholerae O37 diverges. While it starts with the same precursor (UDP-D-GlcNAc) and uses a WbvB enzyme related to WbjB, it employs a different C-4 reductase (WbvR) and a C-2 epimerase (WbvD) that acts on a different substrate (UDP-N-acetyl-L-rhamnose) to produce UDP-N-acetyl-L-quinovose. nih.govportlandpress.com This demonstrates how orthologous enzymes, particularly reductases and epimerases, can evolve to produce structurally different sugars, leading to the vast diversity of bacterial surface antigens. Interestingly, WbvD from V. cholerae can also epimerize UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc), the substrate for WbjD, showing a degree of functional overlap despite being part of a divergent pathway. nih.govportlandpress.com

PathwayKey EnzymesOrganism ExamplesEnd Product
This compound/Fucosamine Pathway WbjB/Cap5E, WbjC/Cap5F, WbjD/Cap5GP. aeruginosa O11, S. aureus Type 5UDP-L-FucNAc
Quinovosamine Pathway WbvB, WbvR, WbvDV. cholerae O37UDP-L-QuiNAc

Virally Encoded Enzymes for Uncommon Acetamido Sugars (e.g., Megavirus chilensis)

The genetic machinery for synthesizing unusual sugars is not limited to bacteria. Giant viruses, which infect amoebae, have been found to possess their own gene clusters for producing components of their heavily glycosylated capsids. mdpi.comnih.gov This makes them partially independent of the host's glycosylation machinery. nih.gov

Megavirus chilensis, a giant DNA virus, is a prime example. mdpi.comnih.gov Its genome contains a gene cluster with enzymes for the biosynthesis of uncommon 2-acetamido-2,6-dideoxy-L-hexoses. nih.govresearchgate.net Analysis of the Megavirus glycans revealed the presence of N-acetyl-L-rhamnosamine (L-RhaNAc) and possibly its C-2 epimer, N-acetyl-L-quinovosamine (L-QuiNAc). mdpi.comresearchgate.net

The viral enzymes involved show homology to their bacterial counterparts but also exhibit distinct features. The enzyme Mg534 is a 4,6-dehydratase and C-5 epimerase, while Mg535 is a bifunctional C-3 epimerase and C-4 reductase. nih.govresearchgate.net Together, these two enzymes convert UDP-D-GlcNAc to UDP-N-acetyl-L-rhamnosamine. researchgate.net Another enzyme, Mg536, shows homology to bacterial C-2 epimerases, suggesting it may convert the UDP-L-RhaNAc to UDP-L-QuiNAc, although this specific activity has not been experimentally confirmed. mdpi.com The crystal structure of Mg534 revealed that it represents a novel subfamily of dehydratases, highlighting the evolutionary divergence of these viral pathways from their bacterial relatives. mdpi.comresearchgate.net

Biochemical Characterization of Biosynthetic Enzymes

The biosynthesis of this compound and its nucleotide derivatives is a multi-step enzymatic process. A thorough understanding of this pathway necessitates the detailed biochemical characterization of each enzyme involved. This section focuses on the strategies for producing and purifying these enzymes, the determination of their kinetic properties, and the elucidation of their catalytic mechanisms.

Enzyme Overexpression and Purification Strategies

The production of large quantities of pure and active enzymes is a prerequisite for detailed biochemical and structural studies. For the this compound biosynthetic pathway, enzymes such as PseB, PseC, and PseG from organisms like Campylobacter jejuni and Helicobacter pylori have been successfully produced using recombinant DNA technology. nih.gov

The general strategy involves cloning the genes encoding the biosynthetic enzymes into suitable expression vectors, which are then introduced into a host organism, typically Escherichia coli, for overexpression. asm.orgmit.edu Strains like E. coli BL21(DE3) are commonly used as they are optimized for high-level protein production. nih.gov

To facilitate purification, the enzymes are often expressed as fusion proteins with affinity tags, such as a polyhistidine (His-tag). nih.govresearchgate.net This tag allows for a straightforward, one-step purification method using immobilized metal affinity chromatography (IMAC), often with a nickel-chelating resin. researchgate.netresearchgate.net

The overexpression process is typically induced by the addition of an agent like isopropyl-β-D-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density. asm.orglibretexts.org Following induction, the cells are harvested, lysed, and the recombinant protein is purified from the cell extract. asm.orgresearchgate.net Depending on the enzyme and the desired purity, additional chromatography steps, such as ion-exchange or size-exclusion chromatography, may be employed. mit.edu For instance, the purification of PseC has been achieved by transforming E. coli BL21(DE3) with a plasmid containing the N-terminal His6-tagged PseC gene, followed by induction with IPTG and subsequent purification. libretexts.org Similarly, His-tagged PseB, PseH, PseG, and PseI have been produced in E. coli BL21(DE3) cells, yielding significant quantities of purified protein. nih.gov

Table 1: Common Strategies for Overexpression and Purification of this compound Biosynthetic Enzymes

EnzymeExpression HostAffinity TagPurification MethodReference
PseBE. coli BL21(DE3)C-terminal or N-terminal His-tagImmobilized Metal Affinity Chromatography (IMAC) nih.gov
PseCE. coli BL21(DE3)N-terminal His-tagImmobilized Metal Affinity Chromatography (IMAC) nih.govlibretexts.org
PseGE. coli BL21(DE3)N-terminal His-tagImmobilized Metal Affinity Chromatography (IMAC) nih.gov

Kinetic Parameter Determination

Determining the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), is crucial for understanding its efficiency and substrate specificity. libretexts.orgresearchgate.net These parameters provide quantitative measures of an enzyme's affinity for its substrate(s) and its turnover rate.

For the this compound biosynthetic enzymes, kinetic analyses have been performed to characterize their catalytic behavior. The UDP-6-deoxy-AltdiNAc hydrolase from C. jejuni, PseG, has been characterized, and its catalytic constants were determined to be kcat = 27 s⁻¹ and Km = 174 µM. nih.gov This enzyme's activity was found to be independent of divalent metal ions. nih.gov

Kinetic studies have also been a focus for PseB, the first enzyme in the pathway, partly because it can act as a kinetic bottleneck. whiterose.ac.uk Assays have been developed to quantify substrate and product levels to study inhibition and determine kinetic parameters. whiterose.ac.uk Similarly, enzymatic characterization of PseC has been performed to establish optimal assay conditions for inhibitor screening. asm.org While specific Km and kcat values for PseB and PseC are determined in specialized studies, they are essential for understanding the flux through the biosynthetic pathway. For example, increasing the concentration of PseC relative to PseB can drive the coupled reaction forward, minimizing the formation of an unwanted side product by PseB. qmul.ac.uk

Table 2: Reported Kinetic Parameters for this compound Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
PseG (C. jejuni)UDP-6-deoxy-AltdiNAc174271.55 x 10⁵ nih.gov
PseB (H. pylori)UDP-GlcNAc whiterose.ac.uk
PseC (H. pylori)UDP-2-acetamido-2,6-dideoxy-β-L-arabino-4-hexulose asm.org

Kinetic assays have been developed and utilized, but specific Km and kcat values were not explicitly reported in the cited general literature.

Mechanistic Studies of Enzyme Catalysis

Elucidating the catalytic mechanism of an enzyme provides insight into how it accelerates a chemical reaction, the roles of specific amino acid residues in the active site, and the stereochemical course of the reaction.

PseB (UDP-N-acetylglucosamine 5-inverting 4,6-dehydratase): PseB catalyzes the first committed step in pseudaminic acid biosynthesis, converting UDP-N-acetylglucosamine to UDP-2-acetamido-2,6-dideoxy-β-L-arabino-hexos-4-ulose. libretexts.org The enzyme utilizes a tightly bound NADP+ cofactor to oxidize the C-4 hydroxyl group of the substrate, which facilitates the elimination of water from C-5 and C-6. libretexts.orgwisc.edu A key feature of this reaction is the inversion of stereochemistry at the C-5 position. wisc.edu The proposed mechanism involves key catalytic residues, where mutations of aspartate 126, lysine (B10760008) 127, and tyrosine 135 in C. jejuni PseB were shown to severely compromise its dehydratase activity. libretexts.org It is also known that PseB can catalyze an undesired C5 epimerization of its product, which can be a challenge in in vitro reconstructions of the pathway. qmul.ac.uk

PseC (Aminotransferase): PseC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase that converts the 4-keto intermediate produced by PseB into UDP-4-amino-4,6-dideoxy-β-L-AltNAc. nih.gov The reaction proceeds via a typical ping-pong mechanism for this class of enzymes. Structural and functional studies of PseC from H. pylori have been instrumental in understanding its mechanism. The enzyme functions as a homodimer, with each monomer contributing to the active site. nih.gov Crystallographic studies have captured the enzyme with its product bound, revealing that the sugar ring adopts a 4C1 chair conformation in the active site. nih.gov Site-directed mutagenesis has confirmed that Lysine 183 is an essential catalytic residue, responsible for forming the initial Schiff base with the PLP cofactor. nih.gov

Metabolic Context and Broader Biological Roles of Pneumosamine and Its Derivatives

Integration into Nucleotide Sugar Biosynthesis Pathways

The biosynthesis of pneumosamine begins with the common precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a central molecule in cellular metabolism. nih.govresearchgate.net The pathway to UDP-L-pneumosamine involves a series of enzymatic reactions. nih.gov

The key steps in the biosynthesis of UDP-L-pneumosamine are:

Dehydration and Epimerization: The initial substrate, UDP-GlcNAc, undergoes dehydration at C-4 and C-6, along with epimerization at C-5 and C-3. This reaction is catalyzed by a multifunctional enzyme, such as WbjB in Pseudomonas aeruginosa or CapE in Staphylococcus aureus. nih.govresearchgate.net This step produces a UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose intermediate. nih.govnih.gov

Reduction: The 4-keto intermediate is then stereospecifically reduced by a C-4 reductase, like WbjC or CapF, to yield UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc). nih.govenzyme-database.org

This activated form, UDP-L-pneumosamine, is then ready to be incorporated into growing polysaccharide chains by specific glycosyltransferases. The entire process is a part of the broader nucleotide sugar biosynthesis pathways that provide the building blocks for various glycoconjugates. kegg.jpnih.govnih.govresearchgate.net

Relationship to Other 2-Acetamido-2,6-dideoxy-L-hexoses

This compound belongs to a family of 2-acetamido-2,6-dideoxy-L-hexoses, which also includes L-fucosamine (L-FucNAc), L-quinovosamine (L-QuiNAc), and L-rhamnosamine (L-RhaNAc). nih.govnih.gov These sugars are all synthesized from the common precursor UDP-GlcNAc, highlighting a divergent biosynthetic strategy from a single starting molecule. nih.gov

The biosynthesis of these related sugars follows a similar enzymatic cascade involving a dehydratase/epimerase and a reductase. The key difference lies in the stereospecificity of the reductase and the presence of additional epimerases that act on the final UDP-sugar product. nih.govresearchgate.net

For instance, the biosynthesis of UDP-L-fucosamine involves a C-2 epimerase (WbjD or Cap5G) that converts UDP-L-pneumosamine into UDP-L-fucosamine. nih.govqmul.ac.uk Similarly, the synthesis of UDP-L-quinovosamine and UDP-L-rhamnosamine in Vibrio cholerae involves the enzymes WbvB, WbvR, and WbvD. nih.gov

Table 1: Comparison of 2-Acetamido-2,6-dideoxy-L-hexoses

Sugar Name Abbreviation Common Precursor Key Biosynthetic Enzymes (Example Organisms)
This compound L-PneNAc UDP-GlcNAc WbjB/CapE (dehydratase/epimerase), WbjC/CapF (reductase) (P. aeruginosa, S. aureus)
Fucosamine L-FucNAc UDP-L-PneNAc WbjD/Cap5G (C-2 epimerase) (P. aeruginosa, S. aureus)
Quinovosamine L-QuiNAc UDP-GlcNAc WbvB, WbvR, WbvD (V. cholerae)
Rhamnosamine L-RhaNAc UDP-GlcNAc WbvB, WbvR (V. cholerae)

Roles in Bacterial Cell Surface Glycans

This compound and its derivatives are integral components of the complex polysaccharides that adorn the surfaces of various bacteria, contributing to their structural integrity and interaction with the environment. frontiersin.orgnih.govmdpi.com

The capsular polysaccharide (CPS) is a major virulence factor for Streptococcus pneumoniae, protecting the bacterium from the host's immune system. frontiersin.orgpnas.org The chemical composition of the CPS defines the pneumococcal serotype, with over 100 distinct serotypes identified. frontiersin.orgresearchgate.netgoogle.commdpi.com

This compound is a key component of the CPS of Streptococcus pneumoniae serotype 5. nih.govresearchgate.netasm.org The repeating unit of the serotype 5 CPS is a complex pentasaccharide that includes N-acetyl-L-pneumosamine (PneNAc) and N-acetyl-L-fucosamine (FucNAc). nih.govresearchgate.netresearchgate.net The presence of these rare sugars is crucial for the specific antigenicity of this serotype. researchgate.netresearchgate.net The structure of the serotype 5 CPS also contains another unusual sugar, 2-acetamido-2,6-dideoxy-D-xylo-hexos-4-ulose. nih.govresearchgate.net

In Gram-negative bacteria, lipopolysaccharide (LPS) is a major component of the outer membrane. mdpi.combiorxiv.org The O-antigen portion of LPS is a polysaccharide chain that extends from the cell surface and is a primary target for the host immune response. mdpi.comresearchgate.net

This compound and its epimer, fucosamine, are found in the O-antigen of some Gram-negative bacteria. For example, UDP-L-fucosamine is a precursor for the O-antigen of Pseudomonas aeruginosa serotype O11. nih.gov The biosynthesis of these sugars from UDP-GlcNAc provides the necessary building blocks for the assembly of these complex O-antigen structures. nih.govplos.orgnih.gov The presence of these unusual sugars in the O-antigen contributes to the serological diversity of these pathogens. biorxiv.orgnih.gov

The incorporation of rare sugars like this compound creates unique glycosignatures on the bacterial cell surface. frontiersin.orgnih.govfrontiersin.org These distinct carbohydrate structures can vary significantly between different bacterial species and even between strains of the same species. frontiersin.orgnih.gov This structural diversity is a key factor in how bacteria interact with their environment, including the host immune system. mdpi.com The presence of monosaccharides not found in eukaryotes, such as this compound, makes these bacterial glycans potential targets for diagnostics and therapeutic interventions. nih.govbowdoin.edunih.gov

Comparative Glycobiology of this compound-containing Structures across Bacterial Species

This compound (2-amino-2,6-dideoxytalose) and its derivatives are rare amino sugars that have been identified as components of various cell-surface glycans in a range of bacterial species. These structures, including lipopolysaccharide (LPS) O-antigens and capsular polysaccharides (CPS), are often critical for bacterial survival, virulence, and interaction with the host immune system. The distribution and structural context of this compound are not uniform, and a comparative analysis reveals significant diversity across different bacteria, reflecting distinct evolutionary and pathogenic strategies.

The presence of this compound and other rare sugars in bacterial glycans, which are absent in humans, makes them compelling targets for the development of diagnostics, therapeutics, and vaccines. oup.combiorxiv.org The structural variety of these this compound-containing glycans is vast, arising from differences in the monosaccharide composition, linkage configurations, and the presence of non-carbohydrate modifications. tandfonline.com This diversity is genetically encoded, often in hypervariable loci, allowing for significant antigenic variation even within a single species.

Distribution and Structural Context in Key Bacterial Pathogens:

Streptococcus pneumoniae : This Gram-positive bacterium is well-known for its polysaccharide capsule, a primary virulence factor with over 90 identified serotypes. The serotype 5 capsule is notably composed of N-acetyl-L-pneumosamine (L-PnepNAc), alongside 2-acetamido-2,6-dideoxy-D-xylo-hexos-4-ulose (4-keto-N-acetyl-D-quinovosamine, KDQNAc) and N-acetyl-L-fucosamine (L-FucpNAc). glycoscience.ru The biosynthesis of these rare sugars is encoded by a specific set of genes within the cps locus, highlighting a dedicated genetic pathway for the production of this complex, this compound-containing capsule. glycoscience.ru

Acinetobacter baumannii : A formidable Gram-negative opportunistic pathogen, A. baumannii exhibits significant surface glycan diversity. mdpi.com N-acetyl-L-pneumosamine (L-PneuNAc) has been identified as a constituent of the O-antigen repeating unit of the ST5 polysaccharide. researchgate.net Furthermore, A. baumannii possesses a general O-linked protein glycosylation system that is crucial for biofilm formation and virulence. mdpi.complos.org The glycan used in this system is derived from the hypervariable capsule biosynthesis K-locus, suggesting that different strains can decorate their proteins with a wide variety of glycans, potentially including this compound in certain K-types. plos.org

Pseudomonas aeruginosa : In this versatile Gram-negative pathogen, this compound has been found in the O-specific polysaccharide chains of its lipopolysaccharide (LPS). nih.gov The O-antigen is a major surface antigen and is highly variable among strains, contributing to serotype specificity. While P. aeruginosa produces other important exopolysaccharides for biofilm formation, such as Psl and alginate, this compound's incorporation appears specific to the highly diverse O-antigen portion of the LPS. nih.govnih.govnih.gov

Plesiomonas shigelloides and Vibrio vulnificus : Research involving metabolic labeling has shown that these pathogenic bacteria can incorporate synthetic azide-containing analogs of N-acetyl-L-pneumosamine into their glycoproteins. oup.com This indicates that these species naturally possess the enzymatic machinery to synthesize and utilize this compound, incorporating it into their surface-exposed glycan structures. oup.com

Klebsiella pneumoniae : This bacterium is characterized by a thick, highly diverse polysaccharide capsule, which is its primary virulence factor, with at least 79 distinct capsular (K) serotypes identified. nih.gov This structural diversity plays a key role in the bacterium's ability to evade the host immune system and contributes to the varied virulence observed between strains. tandfonline.com While the capsular structures are rich in a variety of sugars, based on currently available structural data, this compound has not been identified as a component of the known K. pneumoniae capsular types. mdpi.com The diversity is achieved through different combinations of common sugars like glucose, galactose, mannose, and fucose, often with acidic modifications.

The following table summarizes the occurrence and structural context of this compound across these bacterial species.

Interactive Data Table: this compound-Containing Structures in Bacteria

Bacterial Species Gram Type This compound-Containing Structure Specific Context / Research Findings Citations
Streptococcus pneumoniae Positive Capsular Polysaccharide (CPS) Found in the serotype 5 capsule as N-acetyl-L-pneumosamine (L-PnepNAc). Biosynthesis genes are located in the cps locus. glycoscience.ru
Acinetobacter baumannii Negative O-Antigen / Glycoproteins Identified as N-acetyl-L-pneumosamine (L-PneuNAc) in the ST5 polysaccharide. O-linked glycoproteins use glycans from the hypervariable K-locus. researchgate.netmdpi.complos.org
Pseudomonas aeruginosa Negative Lipopolysaccharide (LPS) Component of the O-specific polysaccharide (O-antigen). nih.gov
Plesiomonas shigelloides Negative Glycoproteins Showed metabolic incorporation of N-acetyl-L-pneumosamine analogs, indicating a natural biosynthetic pathway. oup.com
Vibrio vulnificus Negative Glycoproteins Similar to P. shigelloides, demonstrated the ability to incorporate synthetic this compound analogs into its glycans. oup.com
Campylobacter jejuni Negative Glycans (unspecified) Unexpectedly incorporated this compound analogs, suggesting a previously unknown capacity to process this rare sugar. oup.com
Klebsiella pneumoniae Negative Not Identified Despite extensive capsular diversity, this compound is not a known constituent of its characterized capsular polysaccharides. mdpi.com

This comparative analysis underscores that while this compound is a recurring motif in the microbial world, its integration into the cellular architecture is species- and even strain-specific. This diversity highlights the different evolutionary pressures these bacteria face and the varied biochemical solutions they have evolved to present a unique "face" to their environment and host organisms.

Structural Analysis Methodologies of Pneumosamine Containing Glycans

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for obtaining detailed structural information about pneumosamine and the glycans in which it is found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Analysis and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound-containing glycans. beilstein-journals.orglibretexts.org It provides insights into the molecular structure, including the stereochemistry of the monosaccharide units and the nature of the glycosidic linkages. libretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the proton (¹H) and carbon (¹³C) chemical shifts of the constituent monosaccharides. mdpi.com For instance, ¹H NMR is used to confirm the structure and purity of pneumococcal capsular polysaccharides. sci-hub.se

In the context of chemo-enzymatic synthesis of carbohydrate derivatives, NMR analysis is crucial for identifying the structure of the final products and determining diastereoisomeric ratios. frontiersin.org While highly effective for structural determination, NMR spectroscopy generally has lower sensitivity compared to other analytical methods like mass spectrometry. beilstein-journals.org However, its ability to provide detailed structural information in solution makes it an invaluable tool. beilstein-journals.orglibretexts.org

Table 1: Key Applications of NMR in this compound-Containing Glycan Analysis

ApplicationDescription of NMR UseKey Findings/Advantages
Structural Confirmation Utilized to verify the chemical structure and assess the purity of isolated or synthesized pneumococcal capsular polysaccharides. sci-hub.seConfirms the identity and integrity of the polysaccharide, ensuring it meets specified compositions. sci-hub.se
Reaction Monitoring Monitors the progress of enzymatic or chemical reactions involving this compound, such as in chemo-enzymatic synthesis. frontiersin.orgAllows for real-time analysis of product formation and can determine the stereochemistry of the resulting compounds. frontiersin.org
Linkage Analysis Provides data on the connectivity and stereochemistry (α or β) of glycosidic bonds between monosaccharide units within the glycan chain.Essential for defining the primary structure of the polysaccharide.
Conformational Analysis Used to study the three-dimensional structure of glycans in solution, which is important for understanding their biological function. libretexts.orgProvides insights into the spatial arrangement of the molecule.

Chromatographic and Electrophoretic Approaches

A suite of separation techniques is essential for the analysis of this compound-containing glycans, from determining monosaccharide composition to analyzing the products of enzymatic reactions.

Capillary Electrophoresis for Enzymatic Reaction Product Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of enzymatic reactions involving carbohydrates. mdpi.comnih.govnih.gov Its advantages include high separation efficiency, rapid analysis times, and minimal sample consumption. nih.govnih.gov In the context of this compound, CE can be used to monitor the activity of enzymes that synthesize or modify this compound-containing oligosaccharides. mdpi.combohrium.com The technique separates substrates from products based on their charge-to-size ratio, allowing for the quantification of enzymatic activity. nih.gov Coupling CE with sensitive detection methods, such as laser-induced fluorescence (LIF), further enhances its utility for analyzing minute amounts of reaction products. mdpi.com

CE can be performed in two primary modes for enzyme assays: pre-capillary, where the reaction occurs offline, or in-capillary (also known as electrophoretically mediated microanalysis), where the reaction and separation happen within the capillary itself. nih.gov This makes CE a versatile tool for studying the kinetics and inhibition of enzymes involved in this compound metabolism. nih.govmdpi.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of underivatized carbohydrates, including those containing this compound. jasco.husolvias.com This technique is particularly effective for the quantitative analysis of monosaccharides released from polysaccharides after acid hydrolysis. researchgate.net The separation is achieved on an anion-exchange column under alkaline conditions, where carbohydrates are separated based on their charge, size, and structure. solvias.com PAD provides direct, highly selective detection of electroactive species like reducing carbohydrates, even in complex samples. solvias.com

HPAEC-PAD is widely used for determining the monosaccharide composition of bacterial capsular polysaccharides and for quantifying these polysaccharides in vaccines. researchgate.net The method is robust, provides excellent accuracy and precision, and has a broad working range. solvias.com When coupled with mass spectrometry (MS), HPAEC-PAD/MS becomes an even more powerful tool, enabling detailed structural elucidation of oligo- and polysaccharides. nih.gov

Table 2: HPAEC-PAD Method Parameters for Polysaccharide Analysis

ParameterTypical ConditionPurpose
Column Anion-exchange (e.g., CarboPac™ series) thermofisher.comSeparates carbohydrates based on charge.
Mobile Phase High pH eluent (e.g., Sodium Hydroxide) thermofisher.comCreates oxyanions for retention on the column.
Elution Gradient elution (e.g., increasing sodium acetate (B1210297) concentration)Elutes more strongly retained, highly charged glycans.
Detection Pulsed Amperometric Detection (PAD) with a gold electrodeProvides sensitive and selective detection of underivatized carbohydrates. solvias.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for determining the monosaccharide composition of this compound-containing glycans. researchgate.net The method requires the polysaccharide to be first hydrolyzed into its constituent monosaccharides. cabidigitallibrary.org These monosaccharides are then chemically derivatized to make them volatile for GC analysis. nih.gov Common derivatization methods include the formation of aldononitrile acetate or trimethylsilyl (B98337) (TMS) derivatives. nih.govmdpi.com

The derivatized monosaccharides are separated on a GC column and subsequently detected by a mass spectrometer, which provides both quantification and structural information based on the mass spectrum of each component. nih.gov This allows for the identification and quantification of this compound alongside other monosaccharides present in the glycan. nih.gov While powerful, GC-MS analysis of carbohydrates can be complex due to the potential for multiple derivative peaks from a single monosaccharide. cabidigitallibrary.org

Ultra-High Performance Liquid Chromatography coupled with Charged Aerosol Detection (UHPLC-CAD)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a Charged Aerosol Detector (CAD) offers a universal platform for the quantification of intact polysaccharide antigens without the need for derivatization. nih.govresearchgate.net This approach is particularly valuable for the quality control of polysaccharide-based vaccines. nih.gov The CAD is a mass-sensitive detector that provides a near-uniform response for non-volatile analytes, making it suitable for quantifying large molecules like polysaccharides where standards may not be readily available. researchgate.net

The UHPLC-CAD system can utilize different chromatographic modes, such as reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC), to separate complex mixtures of polysaccharides. nih.govresearchgate.net This technique has been successfully applied to the analysis of various pneumococcal polysaccharides. researchgate.net The method is advantageous as it can reduce analysis time and costs compared to methods that require hydrolysis and derivatization. nih.gov The detection limit for oligosaccharides using HPLC-CAD has been shown to be in the low nanogram range. calstate.edu

Table 3: Comparison of Analytical Techniques for this compound-Containing Glycans

TechniqueAnalyte FormPrimary Information ObtainedKey Advantage(s)
NMR Spectroscopy Intact Glycan/OligosaccharideLinkage, anomericity, 3D structure libretexts.orgNon-destructive, provides detailed structural information. beilstein-journals.org
Capillary Electrophoresis Substrates/Products of Enzymatic ReactionsReaction kinetics, product identification mdpi.comnih.govHigh resolution, low sample consumption. nih.gov
HPAEC-PAD Monosaccharides/OligosaccharidesMonosaccharide composition, quantification solvias.comresearchgate.netHigh sensitivity for underivatized carbohydrates. solvias.com
GC-MS Derivatized MonosaccharidesMonosaccharide composition, quantification nih.govHigh sensitivity and structural confirmation via mass spectra. nih.gov
UHPLC-CAD Intact Polysaccharides/OligosaccharidesQuantification of intact glycans nih.govresearchgate.netUniversal response, no derivatization needed. nih.gov

Mass Spectrometry Applications

Mass spectrometry has become an indispensable tool for the structural elucidation of complex biomolecules, including this compound-containing glycans and their associated proteins. This technique provides detailed information on molecular weight, composition, and sequence, which is crucial for understanding the biological roles of these structures.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) for Protein Characterization

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique used for the rapid and sensitive analysis of large biomolecules such as proteins and glycoproteins. longdom.orgautobio.com.cn This method has found significant application in microbiology, particularly for the characterization of bacterial proteins and the identification of microorganisms. longdom.orguv.es In the context of this compound, which is a key component of the capsular polysaccharide of Streptococcus pneumoniae, MALDI-TOF MS is instrumental in characterizing proteins associated with the bacterial capsule and in the broader identification and typing of the bacterium itself. hilarispublisher.combiorxiv.org

The general principle of MALDI-TOF MS involves mixing the analyte with a matrix solution that absorbs laser energy. bruker.com This mixture is spotted onto a target plate and allowed to crystallize. A pulsed laser irradiates the crystal, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation. longdom.orgbruker.com These newly formed ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio (m/z) is determined by measuring the time it takes for them to reach the detector. autobio.com.cn

In the study of Streptococcus pneumoniae, MALDI-TOF MS is primarily used to generate a characteristic protein "fingerprint" of the organism. uv.esbiorxiv.org This fingerprint consists of a spectrum of peaks, with each peak corresponding to a specific protein, mainly ribosomal proteins. uv.es By comparing this spectral fingerprint to a database of known organisms, rapid and accurate identification at the species level can be achieved. biorxiv.orgresearchgate.net

While direct analysis of the large, this compound-containing capsular polysaccharide is challenging with standard MALDI-TOF MS protocols, the technique is crucial for characterizing the proteins that may be glycosylated with or interact with these glycans. For instance, studies have focused on using MALDI-TOF MS to differentiate between various serotypes of S. pneumoniae, which differ in their capsular polysaccharide composition. hilarispublisher.com Although the primary method for serotyping remains the Quellung reaction, MALDI-TOF MS, combined with machine learning algorithms, shows potential as a complementary tool by analyzing protein profiles that differ between serotypes. hilarispublisher.combiorxiv.org

Furthermore, MALDI-TOF MS can be employed in more detailed proteomics studies to identify specific proteins that may be post-translationally modified with this compound-containing glycans. This often involves proteolytic digestion of the target protein, followed by mass analysis of the resulting peptides. nih.gov Glycosylated peptides will exhibit a characteristic mass shift corresponding to the attached glycan, allowing for the identification of glycosylation sites and the composition of the glycan moiety. While MALDI-TOF MS is excellent for obtaining the molecular weights of these peptides, further fragmentation analysis (MS/MS) is often required for detailed structural elucidation of the glycan itself. researchgate.net

Research has also explored the use of MALDI-TOF MS to investigate changes in protein expression in bacteria, which could include proteins involved in the biosynthesis or transport of the this compound-containing capsule. nih.gov For example, studies have successfully used this technique to identify proteins that are differentially expressed when bacteria are exposed to antibiotics. nih.gov

The table below summarizes typical data obtained from MALDI-TOF MS analysis in the context of bacterial protein characterization.

ParameterDescriptionTypical Application in S. pneumoniae Research
Mass-to-Charge Ratio (m/z) The ratio of an ion's mass to its charge, used to identify individual proteins or peptides.Generation of a protein fingerprint for bacterial identification and serotype differentiation. uv.eshilarispublisher.com
Signal Intensity The relative abundance of a specific ion, which can provide semi-quantitative information about protein levels.Comparing protein expression levels under different conditions, such as antibiotic stress. nih.gov
Peptide Mass Fingerprinting (PMF) A set of peptide masses obtained after proteolytic digestion of a protein. This "fingerprint" is used to identify the protein from a database.Identification of specific proteins, including those potentially associated with the this compound-containing capsule. longdom.org
Post-Translational Modification (PTM) Analysis Detection of mass shifts in peptides corresponding to modifications like glycosylation.Identifying proteins that are potentially glycosylated with this compound-containing structures.

Synthetic and Chemoenzymatic Methodologies for Pneumosamine and Oligosaccharide Analogs

Chemical Synthesis Strategies for Pneumosamine and its Derivatives

The scarcity of L-pneumosamine has driven the development of novel synthetic pathways, as earlier methods often resulted in low yields. pnas.orgpnas.org A significant advancement involves the azido-phenylselenation of L-fucal as a key starting material. pnas.org This reaction yields a mixture of L-fucosamine and L-pneumosamine precursors, which can then be separated and further modified. pnas.org This approach was instrumental in synthesizing the building blocks required for a semisynthetic vaccine candidate against Streptococcus pneumoniae serotype 5, which contains N-acetyl-L-pneumosamine (L-PneuNAc) in its capsular polysaccharide (CPS) repeating unit. pnas.orgpnas.orgnih.gov

Another expedient methodology to access derivatives of rare deoxy amino L-sugars, including L-pneumosamine, starts from the more readily available L-fucose. nih.gov One reported synthesis begins with L-fucosyl 2,4-diol. nih.gov The process involves a regioselective triflation of the equatorial C2-hydroxyl group, followed by a reaction with sodium azide (B81097). This sequence effectively inverts the stereochemistry at the C2 position to furnish the desired L-talose configuration of the this compound derivative. nih.gov

Starting MaterialKey Reaction StepsTargetReference(s)
L-Fucal1. Azido-phenylselenation2. Protecting group manipulationsL-Pneumosamine glycosylating agent pnas.org, pnas.org
L-Fucosyl 2,4-diol1. Regioselective triflation of C2-OH2. SN2 displacement with sodium azideL-Pneumosamine 3,4-diol derivative nih.gov
5-Deoxy-L-lyxose1. Base-catalyzed addition of nitromethane2. Acetylation and separation3. Reduction and hydrolysisL-Pneumosamine cdnsciencepub.com

This table summarizes various novel synthetic routes developed for the preparation of L-pneumosamine and its derivatives.

Established chemical transformations such as epimerization, deoxygenation, and chain elongation are fundamental in converting common monosaccharides into rare sugars like N-acetyl L-pneumosamine. rsc.org

Epimerization: This process alters the stereochemistry at one or more chiral centers. For the synthesis of this compound (L-talose configuration), a key step often involves the inversion of the C-2 stereocenter of an L-fucose (L-galactose configuration) derivative. nih.gov This can be achieved through methods like oxidation-reduction sequences or nucleophilic substitution with inversion of configuration. rsc.org

Deoxygenation: this compound is a 6-deoxy sugar, meaning it lacks a hydroxyl group at the C-6 position compared to a standard hexose (B10828440). Syntheses often start from sugars that possess a 6-hydroxyl group, which is then chemically removed.

Chain Elongation: These methods construct the carbon backbone of the sugar. A classical example is the nitro-aldol (Henry) reaction, where a nitroalkane is added to an aldehyde. The synthesis of this compound has been achieved starting from 5-deoxy-L-lyxose via its reaction with nitromethane, which elongates the carbon chain and introduces the nitrogen functionality that will become the amino group at C-2. cdnsciencepub.com Nature itself utilizes recursive carbon chain elongation pathways for producing various biomolecules, a concept that inspires synthetic strategies. nih.gov

The synthesis of oligosaccharides is critically dependent on a sophisticated protecting group strategy to differentiate the multiple hydroxyl groups on a monosaccharide, which otherwise have similar reactivity. wiley-vch.deajol.info This strategy involves two main types of protecting groups:

Permanent Protecting Groups: These are installed early in the synthesis and must remain stable through numerous reaction steps. wiley-vch.debham.ac.uk They are only removed at the final stages of the synthesis. Benzyl (B1604629) (Bn) ethers are commonly used as permanent protecting groups due to their stability to a wide range of acidic and basic conditions and their facile removal by catalytic hydrogenation. wiley-vch.de

Temporary Protecting Groups: These are used to mask a hydroxyl group for a few steps, after which they can be selectively removed without affecting the permanent groups to reveal a nucleophile for a subsequent glycosylation reaction. bham.ac.uk This concept of "orthogonal protection" is fundamental to the stepwise assembly of oligosaccharides. bham.ac.uk

The choice of protecting group also has a profound electronic effect on the reactivity of the sugar as a glycosyl donor. rsc.orgwiley-vch.de

Electron-withdrawing groups (e.g., acetyl, benzoyl esters) decrease the reactivity of the glycosyl donor by destabilizing the positive charge that develops at the anomeric center during activation. This makes glycosylation reactions slower. rsc.orgwiley-vch.de

Electron-donating groups (e.g., benzyl ethers) increase the reactivity of the donor, accelerating the glycosylation reaction. rsc.org

By carefully selecting the protecting groups, chemists can fine-tune the reactivity of building blocks, enabling complex, multi-step syntheses. rsc.org

A primary challenge in carbohydrate synthesis is controlling the stereochemistry of the newly formed glycosidic bond, which can be either α or β. rsc.orgnih.gov The outcome depends on many factors, including the protecting groups, the solvent, the promoter, and the nature of both the glycosyl donor and acceptor. rsc.org

A powerful strategy to achieve stereospecificity is neighboring group participation . When an electron-withdrawing, participating protecting group (like an acetate (B1210297) or benzoate (B1203000) ester) is placed at the C-2 position of the glycosyl donor, it can attack the anomeric center upon activation of the leaving group. bham.ac.uknih.gov This forms a cyclic oxonium ion intermediate that blocks one face of the sugar ring. ajol.infonih.govnih.gov The glycosyl acceptor can then only attack from the opposite face, leading exclusively to the formation of a 1,2-trans-glycosidic linkage. ajol.infobham.ac.uk

The synthesis of more challenging 1,2-cis linkages, such as the α-linkages in an all-rare sugar-containing pentasaccharide featuring L-pneumosamine, requires different strategies and remains a significant synthetic hurdle. acs.orgnih.gov The successful synthesis of such complex molecules often relies on carefully optimized conditions and the specific choice of donor and acceptor building blocks. nih.govacs.orgnih.gov

Chemoenzymatic Synthesis of this compound-Containing Oligosaccharides

Chemoenzymatic synthesis combines the power of chemical synthesis with the high selectivity of enzymatic reactions. rsc.orgescholarship.org This hybrid approach leverages the flexibility of chemical methods to create precursor molecules and then uses enzymes, such as glycosyltransferases, to form glycosidic bonds with perfect regio- and stereospecificity, often without the need for complex protecting group strategies. ajol.infoescholarship.org

The combinatorial use of chemical and enzymatic steps provides a powerful platform for accessing complex oligosaccharides. escholarship.org In this strategy, chemical synthesis is first employed to prepare key building blocks, which can be unnatural substrates or complex precursors. nih.govmdpi.com These chemically synthesized molecules are then used in enzymatic reactions.

For example, a chemically synthesized oligosaccharide can be extended using glycosyltransferases, which catalyze the transfer of a sugar from an activated nucleotide-sugar donor to the acceptor. ajol.infoescholarship.org This approach was used in the synthesis of asymmetrically branched human milk oligosaccharides, where a chemically made tetrasaccharide was selectively elongated using bacterial glycosyltransferases. frontiersin.org Another strategy involves the chemical synthesis of two different fragments that are then joined together using a chemical reaction, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), after one or both fragments have been elaborated enzymatically. nih.gov

This integration of methods allows for the creation of large and complex glycans that would be exceedingly difficult to produce by purely chemical or purely enzymatic means. escholarship.org It represents a highly efficient route to obtaining homogeneous glycans for biological studies. rsc.org

Automated Glycan Assembly (Solid Phase Synthesis)

Automated Glycan Assembly (AGA) represents a significant technological advancement in carbohydrate chemistry, enabling the rapid and reliable synthesis of complex oligosaccharides on a solid support. vapourtec.com This method, analogous to automated peptide and oligonucleotide synthesis, involves the sequential addition of monosaccharide building blocks to a linker-functionalized resin within a fully automated synthesizer. nih.gov The process has evolved from a proof-of-concept to a robust technology, making diverse and complex glycans, which were once accessible only through lengthy and specialized efforts, available for widespread biomedical research. vapourtec.comfu-berlin.de

The synthesis of bacterial capsular polysaccharides, such as those containing the rare sugar N-acetyl-L-pneumosamine (PneuNAc), is a key application of AGA. nih.gov Traditional methods relying on the isolation of polysaccharides from bacterial cultures often yield heterogeneous mixtures with varying chain lengths. d-nb.info In contrast, AGA provides access to structurally defined oligosaccharides, which is crucial for structure-activity relationship (SAR) studies and the precise design of vaccine candidates. nih.govd-nb.info The synthesizer operates by executing pre-programmed modules that control the coupling of glycosylating agents (building blocks), deprotection of temporary protecting groups, and washing steps, thus minimizing human error and enhancing reproducibility. fu-berlin.dempg.de

A central strategy in AGA is the use of monomeric building blocks that can be interchangeably employed to construct a wide variety of glycans. d-nb.info For this compound-containing structures, this requires the chemical synthesis of a suitable PneuNAc building block with appropriate protecting groups to control stereoselectivity during glycosylation and allow for selective deprotection for chain elongation or branching. While AGA has been highly successful, challenges remain, particularly in achieving stereocontrol for 1,2-cis glycosidic linkages, which are common in bacterial antigens but cannot rely on the C2-neighboring group participation that ensures stereoselectivity for trans-linkages. mpg.dempg.de Researchers have developed strategies using remote participating protecting groups to overcome this challenge and enable the efficient automated synthesis of oligosaccharides with multiple cis-linkages. mpg.de

Table 1: Key Features of Automated Glycan Assembly (AGA)

Feature Description Relevance to this compound Synthesis
Platform Solid-phase synthesis on a functionalized resin (e.g., Merrifield resin). researchgate.netrsc.org Allows for the use of excess reagents and simplified purification by washing away unreacted components.
Process Iterative cycles of coupling, capping, and deprotection controlled by a computer program. fu-berlin.dempg.de Enables rapid synthesis of defined oligosaccharide sequences containing this compound.
Building Blocks Monosaccharide units with orthogonal protecting groups. A specific, protected this compound building block is required for incorporation into the glycan chain.
Stereocontrol Often achieved via C2-participating protecting groups for trans-linkages; special strategies are needed for cis-linkages. mpg.de Critical for synthesizing biologically active this compound oligosaccharides with the correct anomeric configuration.

| Key Advantage | Access to pure, structurally defined oligosaccharides of significant length (up to 151-mers reported). researchgate.net | Essential for detailed immunological studies and creating homogenous glycoconjugate vaccine candidates. nih.gov |

Linker Strategies for Oligosaccharide Derivatization in Research

Linker molecules are fundamental components in the solid-phase synthesis of oligosaccharides, including those containing this compound. The linker serves as the covalent anchor attaching the first monosaccharide building block to the solid support, allowing the oligosaccharide chain to be assembled. researchgate.net Upon completion of the synthesis, the linker is cleaved to release the oligosaccharide. The chemical nature of the linker is critical as it determines the functionality at the reducing end of the released glycan, thereby enabling a wide range of derivatization strategies for research applications. researchgate.net

A primary application of linker-mediated derivatization is the development of glycoconjugate vaccines. researchgate.net Synthetic oligosaccharides corresponding to fragments of bacterial capsular polysaccharides can be synthesized with a terminal linker containing a functional group, such as an amine or thiol. researchgate.netnih.gov This functionality allows for site-selective conjugation to a carrier protein, such as the widely used Cross-Reacting Material 197 (CRM197). researchgate.net This approach provides homogenous neoglycoconjugates with a defined saccharide-to-protein ratio, a parameter that is difficult to control with native polysaccharides and is important for immunogenicity. nih.govresearchgate.net For instance, a synthetic hexasaccharide of Streptococcus pneumoniae serotype 2, which contains this compound, was equipped with a linker to facilitate conjugation to CRM197, resulting in a vaccine candidate that elicited protective opsonic antibodies in animal models. researchgate.net

Another powerful application is the creation of glycan microarrays. Here, oligosaccharides are synthesized with linkers that permit their covalent immobilization onto a solid surface, such as a glass slide. nih.govresearchgate.net These microarrays can then be used to screen sera from humans or immunized animals to identify specific carbohydrate epitopes recognized by antibodies. researchgate.netmdpi.com This is invaluable for mapping the antigenic determinants of complex polysaccharides. Studies on S. pneumoniae serotype 5 have shown that N-acetyl-L-pneumosamine is a critical component for antibody recognition and avidity, a finding elucidated with the help of synthetic oligosaccharides on glycan arrays. researchgate.netresearchgate.net Derivatization can also be used to attach tags that enhance detection in analytical techniques like mass spectrometry. nih.govnih.gov

Table 2: Common Linker Strategies and Their Research Applications

Linker Type/Strategy Terminal Functional Group Research Application Example
Amine-Terminated Linker Primary Amine (-NH₂) Conjugation to carrier proteins via active esters or isothiocyanates; Surface immobilization. mpg.deresearchgate.net Creating glycoconjugate vaccines (e.g., this compound-oligosaccharide-CRM197). researchgate.net
Thiol-Terminated Linker Thiol (-SH) Conjugation to maleimide-functionalized proteins or surfaces. nih.gov Site-selective attachment to carrier proteins for immunological studies. nih.gov
Alkyne/Azide Linker Alkyne or Azide "Click" chemistry for highly efficient and specific conjugation or labeling. Used in creating complex probes for glycobiology.
Biotinylated Linker Biotin High-affinity binding to streptavidin-coated surfaces or probes. Immobilization for biosensor assays like Surface Plasmon Resonance (SPR). researchgate.net

| Hydrazide-Reactive Linker | Hydrazide or Aldehyde/Ketone | Forms stable hydrazone bonds for immobilization or labeling. nih.gov | Capturing and isolating glycans from complex biological samples for glycomics analysis. nih.gov |

Advanced Research Applications of Pneumosamine Glycans

Design and Development of Synthetic Glycoconjugates for Immunological Studies

The development of vaccines based on bacterial capsular polysaccharides has been highly successful. acs.org However, vaccines using polysaccharides isolated from bacteria can have drawbacks, such as heterogeneity and potential contamination. acs.org Consequently, the chemical synthesis of well-defined oligosaccharide antigens, known as glycoconjugates when coupled to a carrier protein, has become a frontier in vaccine development. acs.orgnih.gov This approach allows for the creation of pure, precisely characterized antigens for immunological evaluation. acs.org Pneumosamine-containing oligosaccharides are prime targets for this strategy due to their role in pneumococcal infections. pnas.org

Rational Design Principles for Glycan Antigens

The rational design of synthetic glycan antigens is a cornerstone of modern vaccine development, moving beyond empirical methods to a more structured, chemistry-based approach. acs.orgacs.org This process begins with identifying a pathogen that carries unique glycans on its surface, making it a suitable target. acs.org For bacteria like Streptococcus pneumoniae, the diverse array of capsular polysaccharides provides a rich source of potential vaccine candidates. nih.gov

The core principle of rational design is to understand the relationship between a glycan's structure and its immunogenicity to create a synthetic antigen that elicits a protective immune response. acs.orgacs.org This involves several key considerations:

Identifying the Target Glycan: The first step is to determine the structure of the native cell-surface glycans of the pathogen. acs.org In the context of S. pneumoniae, this includes serotypes whose CPS contains this compound, such as serotype 5 (ST5). pnas.orgnih.gov

Determining Antigen Length and Structure: Researchers must determine the optimal length of the oligosaccharide chain needed to form a protective epitope. acs.org This often involves synthesizing a series of related glycans of varying lengths to identify the minimal structure that is still recognized effectively by the immune system. acs.org For instance, studies on Haemophilus influenzae type b (Hib) suggested that a tetramer of the repeating unit was optimal for vaccine design. nih.gov

Incorporating Key Structural Motifs: The design must include unusual sugars or modifications that are critical for immune recognition. acs.org this compound is one such sugar, and its inclusion in synthetic constructs is essential for mimicking the native antigen of pathogens like ST5 S. pneumoniae. pnas.orgnih.gov

Ensuring Stability: Some native polysaccharides are labile and can degrade during isolation and conjugation, which can reduce their effectiveness. pnas.org Rational design allows for the creation of stable synthetic analogues that resist degradation while retaining their crucial antigenic features. pnas.org A medicinal chemistry approach was used to design a stable semisynthetic vaccine candidate for ST5 by understanding its structural features. pnas.orgresearchgate.net

This design process is facilitated by advanced tools that help define structure-immunogenicity relationships, ultimately guiding the synthesis of defined carbohydrate antigens for vaccine development. acs.org

Epitope Identification and Minimal Epitope Characterization

An epitope is the specific part of an antigen that is recognized by the immune system, such as by an antibody. pepperprint.combiointron.jp In the context of glycans, identifying these epitopes is crucial for designing effective vaccines. The goal is to find the minimal epitope—the smallest part of the glycan that can elicit a protective immune response. fu-berlin.de

For this compound-containing glycans, research has focused on pinpointing which parts of the polysaccharide chain are most important for antibody binding. For example, in Streptococcus pneumoniae serotype 5 (ST5), the repeating unit of its capsular polysaccharide contains L-Pneumosamine (L-PneuNAc), which is essential for antibody recognition and avidity. pnas.org Similarly, studies on serotypes 19F and 19A identified a common phosphorylated disaccharide as a key epitope recognized by antibodies. nih.gov

The process of epitope characterization involves:

Synthesis of a Glycan Library: A series of oligosaccharide fragments related to the native polysaccharide are chemically synthesized. acs.orgnih.gov This library can include fragments of different lengths and with or without specific modifications. researchgate.net

Screening for Antibody Binding: These synthetic glycans are then tested for their ability to bind to antibodies raised against the original pathogen. nih.govnih.gov This is often done using high-throughput methods like glycan microarrays. pnas.orgnih.gov

Defining the Minimal Epitope: By comparing the binding of different fragments, researchers can identify the smallest structure that retains strong antibody recognition. fu-berlin.de In a study on ST5, a synthetic pentasaccharide containing L-PneuNAc was identified as a promising candidate. acs.org

Confirming Protective Immunity: The identified minimal epitope, conjugated to a carrier protein, is then tested in immunization studies to confirm that it can induce a protective immune response. nih.gov

This systematic approach allows scientists to move from the complex native polysaccharide to a small, well-defined synthetic molecule that can form the basis of a targeted and effective vaccine. acs.org

Glycan Microarray Applications for Antibody Recognition and Binding Specificity

Glycan microarrays, also known as carbohydrate microarrays, are a powerful high-throughput technology for studying carbohydrate-protein interactions. creative-biolabs.comnih.gov These arrays consist of a collection of different glycans immobilized on a solid surface, such as a glass slide. creative-biolabs.com They allow researchers to simultaneously screen hundreds of binding events using only a minimal amount of sample. creative-biolabs.com

In the study of this compound-containing glycans, microarrays are invaluable for:

High-Throughput Screening: They enable the rapid evaluation of entire libraries of synthetic glycan fragments for their ability to bind to antibodies. nih.govnih.gov This is a crucial step in identifying potential vaccine candidates from a large pool of synthetic molecules. frontiersin.org

Epitope Mapping: By printing fragments of a polysaccharide onto the array, researchers can pinpoint the specific epitopes that are recognized by antibodies in patient or immunized animal sera. nih.govnih.govfrontiersin.org For instance, microarrays were used to screen synthetic fragments of the S. pneumoniae serotype 5 (ST5) capsular polysaccharide, identifying oligosaccharide leads for in vivo immunological evaluation. pnas.orgresearchgate.net

Assessing Antibody Specificity: Microarrays can be used to profile the binding specificity of antibodies, determining which glycan structures they recognize most strongly. creative-biolabs.com In one study, a phosphorylated disaccharide common to S. pneumoniae serotypes 19F and 19A was identified as a strong binder to group 19 antisera using a glycan microarray. nih.gov

Evaluating Vaccine Efficacy: The sera from animals or humans immunized with a glycoconjugate vaccine can be applied to a microarray to determine the profile of the antibody response. nih.gov This helps to confirm that the vaccine is inducing antibodies that recognize the target glycan.

The use of glycan microarrays has significantly accelerated the discovery and characterization of glycan antigens. acs.orgnih.gov This technology provides a detailed picture of the molecular interactions that underpin the immune response to complex carbohydrates like those containing this compound.

Table 1: Application of Glycan Microarrays in this compound-Related Research

Pathogen/SerotypeObjectiveKey FindingReference
S. pneumoniae Serotype 5 (ST5)Identify oligosaccharide fragments for vaccine development.Microarray screening identified stable synthetic oligosaccharide analogs of the ST5 repeating unit as leads for glycoconjugate vaccine candidates. pnas.org, researchgate.net
S. pneumoniae Serotypes 19F & 19AEvaluate recognition of synthetic glycan fragments by antibodies.A phosphorylated disaccharide emerged as a hit, strongly recognized by group 19 antisera, suggesting it is a common epitope. nih.gov
General Vaccine DevelopmentDefine recognition sites of protective antibodies.Glycan arrays containing synthetic fragments are used to screen human sera and define the recognition site of protective monoclonal antibodies. nih.gov

In Vitro and Ex Vivo Immunological Evaluation Models

Once a promising synthetic glycan antigen, such as one containing this compound, is designed and synthesized, its immunological properties must be thoroughly evaluated. This is accomplished using a combination of in vitro (in a controlled lab environment) and ex vivo (using living cells or tissues outside the organism) models before proceeding to in vivo animal studies. up.pt These models are crucial for understanding how the synthetic glycoconjugate interacts with the immune system. up.pt

Common evaluation models include:

Opsonophagocytic Killing (OPK) Assays: This in vitro assay is a key measure of the functional activity of antibodies induced by pneumococcal vaccines. It assesses the ability of these antibodies to bind to the bacterial capsule, promoting the uptake and killing of the bacteria by phagocytic immune cells. The induction of opsonic antibodies by a synthetic pentasaccharide-conjugate containing L-PneuNAc demonstrated its potential as a vaccine candidate. acs.org

Flow Cytometry: This technique can be used to evaluate the binding of antibodies from immunized sera directly to the surface of whole bacterial cells. nih.gov For example, sera from rabbits immunized with a synthetic glycoconjugate were shown to bind effectively to S. pneumoniae ST1 bacteria, demonstrating that the synthetic antigen elicited antibodies that recognize the native structure. nih.gov

Cell Culture Stimulations: B cells, a type of immune cell that produces antibodies, can be isolated and stimulated in vitro with various signals to study their activation and differentiation. frontiersin.org This can help to understand the cellular mechanisms by which glycan antigens trigger an immune response.

Mixed Lymphocyte Reaction (MLR): This ex vivo assay co-cultures immune cells from different individuals (or from a transplant donor and recipient) to measure the proliferative response, indicating an immune reaction. nih.gov While more commonly used in transplantation immunology, the principle of measuring cellular immune reactivity can be adapted to evaluate responses to vaccine antigens.

These models provide critical preclinical data on the immunogenicity of synthetic glycans, helping to select the most promising candidates for further development. nih.govup.pt

Study of Carbohydrate-Protein Interactions (e.g., with Glycan-Binding Proteins)

Carbohydrate-protein interactions are fundamental to a vast array of biological processes, from cell-cell recognition and signaling to immune responses. nih.govnumberanalytics.com The specific binding of proteins to carbohydrate structures is what allows the immune system to recognize the unique glycan signatures on the surface of pathogens like S. pneumoniae. wikipedia.orgnih.gov The proteins that recognize and bind to carbohydrates are broadly known as lectins, with antibodies being a specialized type of glycan-binding protein. wikipedia.org

The study of these interactions is essential for understanding how this compound-containing glycans function as antigens. Key aspects of these interactions include:

Binding Site Characteristics: The carbohydrate-binding sites on proteins are often shallow depressions on the protein surface. nih.gov

Key Proteins Involved: In the context of immunity, the most important glycan-binding proteins are antibodies (immunoglobulins) and various lectins of the innate immune system. wikipedia.orgnih.gov Antibodies recognize specific glycan epitopes, triggering a targeted adaptive immune response, while lectins can identify broad patterns on pathogens to initiate an immediate innate response. wikipedia.orgnih.gov

Techniques used to study these interactions at the atomic level include X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide detailed three-dimensional pictures of how a glycan fits into the protein's binding site. nih.gov This molecular-level understanding is crucial for the rational design of synthetic glycans that can effectively mimic natural epitopes and elicit a potent immune response. researchgate.net

Methodological Advances in Synthetic Biology Utilizing Glycans

Synthetic biology is an interdisciplinary field that involves the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. iucn.orgwilsoncenter.org While direct applications linking synthetic biology specifically to this compound are still emerging, the field offers powerful tools that are highly relevant to the study and production of complex glycans.

Advances in synthetic biology can impact the field of glycobiology in several ways:

Engineering Glycosylation Pathways: Synthetic biology approaches can be used to engineer the metabolic pathways of microorganisms to produce specific, valuable glycans. While many viruses use their host's machinery for glycosylation, some large and giant viruses have been discovered to encode their own enzymes for carbohydrate synthesis, a concept known as viral autonomous glycosylation. acs.org This discovery opens the door to harnessing these viral enzymes in engineered systems.

Creating Platforms for Gene Expression: Researchers have developed genetic platforms suitable for synthetic biology approaches in pathogens like S. pneumoniae. nih.gov These platforms allow for the controlled expression of specific genes, which could be used to study the function of the enzymes involved in synthesizing this compound-containing capsular polysaccharides or to produce these enzymes for in vitro synthesis applications. nih.gov

Development of Engineered Living Materials: Synthetic biology enables the creation of engineered living materials (ELMs), which are materials that contain living cells and possess unique functionalities like self-repair or biomaterial production. rice.edu It is conceivable that bacteria could be engineered to produce and display specific glycans, including those containing this compound, for various applications.

Artificial Gene Synthesis: The ability to synthesize novel DNA from scratch allows for the creation of artificial gene circuits. wilsoncenter.org These circuits could be designed to control the expression of glycosyltransferases and other enzymes, enabling the production of custom-designed glycans in a cellular chassis like E. coli or yeast.

By combining science, technology, and engineering, synthetic biology provides a powerful framework for accelerating the understanding and manufacturing of complex genetic materials and living organisms. iucn.org These methodological advances hold the potential to revolutionize how complex glycans like this compound-containing structures are studied and produced for research and therapeutic applications.

Engineered Microbes for Therapeutic and Diagnostic Applications

The engineering of microorganisms to produce or interact with this compound-containing glycans represents a frontier in the development of targeted therapies and sensitive diagnostics. Bacterial glycans are compelling therapeutic targets because they are often essential for pathogenesis and contain rare monosaccharides, like this compound, that are absent in humans. bowdoin.edu

Metabolic oligosaccharide engineering is a key strategy employed in this field. Researchers have successfully used azide-containing analogs of N-acetyl L-pneumosamine, which can be metabolically incorporated into the glycans of specific pathogenic bacteria such as Plesiomonas shigelloides and Vibrio vulnificus. bowdoin.edu This chemical labeling tool allows for the visualization and study of these glycans, aiding in the design of novel antibiotics that can specifically target these unique bacterial structures. bowdoin.edu The immunogenic nature of many bacterial glycans has also made them prime candidates for vaccine development. frontiersin.orgnih.gov Glycoengineering microbes to express specific this compound-containing antigens is a promising avenue for creating next-generation glycoconjugate vaccines against pathogens like Streptococcus pneumoniae. acs.orgnih.gov The historic success of the Pneumovax vaccine, which includes capsular polysaccharides from S. pneumoniae, underscores the potential of this approach. nih.gov

Beyond therapeutics, engineered microbes can serve diagnostic purposes by producing specific antigens used in assays to detect infections.

Biosensors and Genetic Circuits for Biomarker Detection

The detection of specific glycans can serve as a powerful diagnostic marker for various diseases. Research has focused on developing both external biosensors and internal cellular "circuits" to recognize this compound-containing structures.

A biosensor is an analytical device that converts the recognition of a specific molecule into a measurable signal. nih.gov For this compound, a key platform is the glycan microarray. frontiersin.orgacs.org In this approach, this compound-containing oligosaccharides are chemically synthesized and printed onto a slide. When a biological sample, such as patient serum, is applied, antibodies or other glycan-binding proteins that recognize the this compound structure will bind to the array, producing a detectable signal (e.g., fluorescence). frontiersin.orgacs.org This technology can be used for serodiagnosis of bacterial infections by detecting the host's immune response to bacterial surface glycans. frontiersin.org

Table 2: Components of a Hypothetical this compound Biosensor

ComponentDescriptionExample
Analyte The target molecule to be detected.This compound-containing glycan or an antibody against it.
Biorecognition Element The molecule that specifically binds to the analyte.A monoclonal antibody, lectin, or a synthetic this compound antigen. nih.gov
Transducer Converts the binding event into a measurable signal.Optical (e.g., surface plasmon resonance) or electrochemical transducer. nih.gov
Output Signal The quantifiable signal that indicates the presence of the analyte.Change in light intensity, electrical current, or fluorescence. nih.gov

Genetic circuits are a more recent innovation from synthetic biology, where microorganisms are engineered to act as "whole-cell biosensors." ucsd.edu These are networks of genes designed to perform a logical function, such as detecting a biomarker and triggering a specific response. numberanalytics.comfrontiersin.org A circuit designed to detect a this compound-related biomarker could consist of a sensor component (a protein that recognizes the target molecule) that, upon binding, activates a promoter. This promoter then drives the expression of an output gene, which could be a reporter protein (like Green Fluorescent Protein) for diagnostics or a therapeutic protein that is released to treat a condition. ucsd.edunumberanalytics.com Such engineered microbes could potentially be used to detect and respond to pathogens in the gut in real-time. ucsd.edu

Development of Analytical Platforms for Glycan Quantification

The accurate quantification of glycans is a critical quality attribute in the development of biotherapeutics and is essential for research. biocompare.com Because glycosylation is a non-template-driven process, glycoproteins exist as a mixture of different "glycoforms," each of which can have a distinct biological activity. nih.gov Several sophisticated analytical platforms have been developed to characterize and quantify complex glycans, including those containing this compound.

The primary strategies for glycan analysis involve either analyzing the intact glycoprotein, analyzing smaller glycopeptides after protein digestion, or chemically or enzymatically releasing the glycans from the protein for separate analysis. biocompare.com A variety of powerful techniques are used for quantification.

Key Analytical Technologies:

Mass Spectrometry (MS): This is a cornerstone of glycan analysis.

MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS) is a high-throughput method ideal for profiling the different glycans present in a sample. nih.gov

LC-ESI-MS (Liquid Chromatography-Electrospray Ionization MS) couples the separation power of LC with the mass analysis of ESI-MS. It is used for in-depth structural characterization and quantification of both released glycans and intact glycopeptides. nih.govthermofisher.com

Liquid Chromatography (LC):

Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred method for separating released glycans that have been labeled with a fluorescent tag. glyxera.com When coupled to a fluorescence detector (FLR), it provides robust quantification.

Capillary Electrophoresis (CE):

Multiplexed Capillary Gel Electrophoresis with Laser-Induced Fluorescence (xCGE-LIF) is a high-throughput, high-resolution technique for profiling fluorescently labeled N-glycans. glyxera.commpg.de

Advanced Platforms:

High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS) is an emerging technology that adds another dimension of separation based on the shape and size of the glycan ions. This allows it to resolve isomeric glycans that have identical masses but different structures, which is a common challenge in glycan analysis. biocompare.com

Table 3: Comparison of Major Glycan Quantification Platforms

PlatformThroughputKey StrengthsInformation Provided
MALDI-TOF-MS HighSimple, sensitive, and fast for profiling. nih.govMolecular weights of glycan compositions.
HILIC-FLR Medium-HighRobust and quantitative for labeled glycans. glyxera.comRelative quantification of separated glycan structures.
xCGE-LIF HighHigh resolution and sensitivity for labeled glycans. glyxera.commpg.deHigh-throughput quantitative profiling.
LC-ESI-MS Low-MediumProvides detailed structural information and site-specific analysis. nih.govthermofisher.comQuantification, structural isomers, and glycosylation site.
HRIM-MS MediumSeparation of isomers with identical masses. biocompare.comEnhanced structural resolution and specificity.

Future Directions and Emerging Research Avenues

Elucidating Undiscovered Enzymatic Mechanisms and Regulatory Networks

While the general pathways for the synthesis of common bacterial capsular polysaccharides are increasingly understood, the specific enzymatic steps and regulatory controls governing the formation of rare sugars like Pneumosamine remain largely uncharacterized. nih.govnih.gov Future research must focus on identifying and biochemically characterizing the complete enzymatic cascade responsible for this compound biosynthesis. This includes pinpointing the specific glycosyltransferases that incorporate it into the growing polysaccharide chain and the enzymes that catalyze its unique modifications. nih.gov

A significant challenge lies in understanding the intricate regulatory networks that control the expression of these biosynthetic genes. nih.govnih.gov Research indicates that capsule synthesis in bacteria is tightly controlled in response to environmental cues, such as nutrient availability and host factors. nih.govbiorxiv.orgfrontiersin.org Future studies should aim to unravel the specific transcription factors, two-component systems, and small non-coding RNAs that modulate the this compound biosynthetic operon. nih.govnih.gov Uncovering these regulatory circuits could reveal novel targets for antimicrobial agents that disrupt capsule production.

Key Research Questions:

What are the specific functions of the uncharacterized open reading frames within the pneumococcal capsule synthesis (cps) loci of this compound-containing serotypes?

How do environmental signals, such as carbon source availability or host immune pressure, specifically regulate the transcription of this compound biosynthetic genes? nih.govfrontiersin.org

What is the interplay between central metabolism and the flux of precursors into the this compound synthesis pathway? researchgate.net

Advancements in Stereoselective Glycan Synthesis for Complex Structures

The chemical synthesis of complex glycans containing rare amino sugars is a formidable challenge in carbohydrate chemistry. researchgate.netusda.govacs.org The presence of the amino group and multiple stereocenters in this compound complicates stereoselective glycosylation reactions, often leading to low yields and mixtures of anomers. nih.gov Future research in synthetic organic chemistry is crucial for developing novel and robust methodologies to overcome these hurdles.

Progress in this area will depend on the design of new protective group strategies and the discovery of highly stereoselective glycosylation methods. nih.govfrontiersin.org Innovations such as transition-metal catalyzed glycosylations, the use of chiral auxiliaries, and automated glycan assembly platforms are promising avenues. usda.govfrontiersin.org Successfully synthesizing complex oligosaccharides and glycoconjugates containing this compound will be essential for creating defined antigens for vaccine development, probes for biological studies, and standards for analytical techniques. nih.gov

Table 1: Challenges and Future Approaches in this compound Synthesis

Challenge Current Limitations Future Directions
Stereocontrol Difficulty in achieving high stereoselectivity (1,2-cis linkages) due to the C2-amino group. nih.gov Development of novel catalysts, chiral auxiliaries, and conformationally locked glycosyl donors. nih.gov
Protecting Groups Complex protection/deprotection schemes required for the multiple reactive functional groups. acs.org Orthogonal protecting group strategies; enzymatic synthesis to minimize protection steps.

Exploration of this compound in Novel Biological Systems beyond Bacteria

To date, this compound and similar rare deoxy amino sugars are primarily associated with bacterial glycoconjugates. nih.gov A fascinating avenue of future research is the exploration for structurally or functionally analogous molecules in other domains of life, particularly in Archaea and lower eukaryotes. Archaea are known to possess unique cell surface glycans with distinct monosaccharide compositions, sometimes including novel amino sugars like N-acetyltalosaminuronic acid in pseudomurein, which differs from bacterial peptidoglycan. oregonstate.education Investigating the glycomes of extremophilic archaea could reveal convergent evolutionary pathways for the biosynthesis of unusual amino sugars.

While complex amino sugars are less common in eukaryotes, exploring the glycomes of diverse protists and fungi may yield unexpected discoveries. nih.govnih.gov Such research would broaden our understanding of the evolutionary landscape of carbohydrate diversity and could uncover novel biological roles for these unique sugars beyond their function in bacterial pathogenesis.

Integration of Omics Data for Comprehensive Glycome Analysis

A systems-level understanding of this compound's role requires the integration of multiple high-throughput "omics" datasets. nih.govnih.gov The field is moving beyond single-omic analyses to more powerful multi-omics approaches that combine genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of cellular processes. mdpi.comresearchgate.net

Table 2: Multi-Omics Integration for this compound Research

Omics Type Data Generated Integrated Insights
Genomics Sequence of capsule synthesis (cps) loci. Prediction of enzymatic functions and evolutionary relationships.
Transcriptomics Gene expression levels of cps genes under various conditions. Identification of regulatory networks and environmental triggers. nih.gov
Proteomics Abundance of capsule biosynthetic enzymes and other proteins. biorxiv.orgresearchgate.net Correlation of gene expression with protein levels; post-translational regulation.
Metabolomics Levels of nucleotide-sugar precursors and related metabolites. researchgate.netmdpi.com Understanding metabolic flux and precursor supply for capsule synthesis.

| Glycomics | Structural characterization of the final capsular polysaccharide. | Linking genetic and metabolic states to the final glycan structure. |

Development of Next-Generation Glycan-Based Research Tools

Advancing our understanding of this compound's function in real-time requires the development of sophisticated research tools specifically designed to detect and visualize it. frontiersin.org This includes the creation of high-affinity monoclonal antibodies or engineered lectins that can specifically recognize this compound-containing epitopes on the bacterial surface. Such reagents would be invaluable for cell imaging, flow cytometry, and diagnostic applications.

Another promising area is the development of chemical biology probes. pnas.org This could involve the synthesis of bioorthogonal metabolic precursors of this compound. These precursors, bearing azide (B81097) or alkyne handles, would be metabolically incorporated into the pneumococcal capsule and could then be visualized via click chemistry ligation to fluorescent reporters. pnas.org This metabolic labeling approach would enable the imaging of capsule synthesis and dynamics in living bacteria. Furthermore, advances in glycan imaging mass spectrometry could allow for the direct visualization of this compound-containing glycans in host tissues, providing unprecedented spatial information about its role during infection. nih.govjst.go.jpresearchgate.net

Q & A

Advanced Research Question

  • Ion suppression mapping : Use post-column infusion to identify chromatographic regions affected by matrix interference .
  • Dynamic MRM optimization : Adjust collision energies and dwell times for this compound-specific transitions .
  • Standard addition calibration : Mitigate matrix effects by spiking samples with this compound at varying concentrations .

What statistical approaches are suitable for analyzing batch-to-batch variability in this compound levels?

Advanced Research Question

  • ANOVA with Tukey’s HSD : Identify significant differences between batches while controlling for false positives .
  • Multivariate analysis (PCA) : Correlate this compound levels with raw material attributes (e.g., amine purity, solvent residues) .
  • Process capability indices (Cpk) : Quantify whether manufacturing processes meet pre-defined impurity control limits .

How should researchers design studies to investigate this compound's genotoxic potential?

Advanced Research Question

  • Ames II assay : Use TA100 strains with metabolic activation (S9 fraction) to detect frameshift mutations .
  • In silico toxicology : Apply DEREK Nexus or Sarah Nexus models to predict structural alerts for DNA reactivity .
  • Dose-response modeling : Establish no-observed-effect levels (NOEL) using human hepatocyte co-cultures .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pneumosamine
Reactant of Route 2
Pneumosamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.